6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
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Overview
Description
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with suitable aldehydes under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and yield . Additionally, the use of automated flow reactors can facilitate continuous production, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with reagents like amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
Reduction: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol.
Substitution: Various substituted pyrrolopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various signaling pathways. The compound binds to the active site of PAK4, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the methyl and aldehyde groups.
Pyrido[2,3-d]pyrimidine: Another analog with a nitrogen atom in place of one of the carbon atoms in the pyrrole ring.
Uniqueness
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications, particularly in oncology and virology.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Recent studies have shown various methodologies for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, including the use of hydrazine hydrates and halogenated aldehydes to enhance yield and purity .
Anticancer Properties
This compound exhibits significant anticancer properties. Research indicates that derivatives of this compound can induce apoptosis and cell cycle arrest in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported that specific derivatives led to a notable decrease in cell viability through mechanisms involving the inhibition of key metabolic pathways critical for tumor growth .
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5k | HepG2 | 12.5 | Induction of apoptosis |
5l | HeLa | 10.0 | Cell cycle arrest |
5h | MDA-MB-231 | 15.0 | Inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) |
Antiviral Activity
Recent investigations have highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2. A study demonstrated that certain derivatives exhibited over 90% inhibition of viral replication in Vero cells at specific concentrations, with minimal cytotoxic effects observed. The mechanism involves targeting the main protease (Mpro) of the virus, which is essential for viral replication .
Table 2: Antiviral Efficacy Against SARS-CoV-2
Compound | EC50 (µM) | Selectivity Index | Target Protein |
---|---|---|---|
12 | 0.50 | High | Mpro |
13 | 30 | Moderate | Mpro |
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity across multiple cancer cell lines. The findings indicated that compounds with specific substitutions showed enhanced activity against tumor cells, suggesting that structural modifications can significantly influence biological outcomes .
Study on Antiviral Properties
Another investigation focused on the antiviral properties of modified pyrrolo[2,3-d]pyrimidines against coronaviruses. The study utilized molecular docking simulations alongside in vitro assays to demonstrate effective binding to viral proteases, thereby inhibiting viral replication pathways. The results underscored the potential for these compounds as therapeutic agents against emerging viral threats .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6-3-9-7(4-12)11-8(6)10-5/h2-4H,1H3,(H,9,10,11) |
InChI Key |
ALQXAAJTKZOGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)C=O |
Origin of Product |
United States |
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